molecular formula C16H19N5S B12926998 6-(Phenethylthio)-9-propyl-9H-purin-2-amine CAS No. 93017-05-1

6-(Phenethylthio)-9-propyl-9H-purin-2-amine

Cat. No.: B12926998
CAS No.: 93017-05-1
M. Wt: 313.4 g/mol
InChI Key: ULXUCKDMJRCHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenethylthio)-9-propyl-9H-purin-2-amine is a synthetic purine-based compound designed for research applications in oncology and chemical biology. Purine scaffolds are recognized as privileged structures in anticancer drug design due to their ability to bind within hydrophobic clefts and inhibit a range of key enzyme families, including various protein kinases . This compound features a 9-propyl group and a 2-amino substitution pattern, a structure analogous to other purine derivatives investigated for their biological activity . The phenethylthio moiety at the 6-position is a key functional group intended to modulate the compound's interaction with biological targets. Early-stage research on purine analogues with similar structures has demonstrated significant reduction of in vitro viability in triple-negative breast cancer (TNBC) cell lines, suggesting potential for this compound class in investigating aggressive cancer phenotypes . Furthermore, related purine-based molecules have been explored for their potential to disrupt specific protein-protein interactions (PPIs), such as the one between αB-crystallin (CRYAB) and VEGF, which drives tumor angiogenesis . Researchers can utilize this compound as a chemical tool to probe purine-mediated biological pathways and its structure-activity relationship (SAR) in various disease models. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

93017-05-1

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-(2-phenylethylsulfanyl)-9-propylpurin-2-amine

InChI

InChI=1S/C16H19N5S/c1-2-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H2,17,19,20)

InChI Key

ULXUCKDMJRCHFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under high-temperature conditions.

    Introduction of Phenethylthio Group: The phenethylthio group can be introduced through a nucleophilic substitution reaction. This involves reacting the purine core with phenethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Introduction of Propyl Group: The propyl group is typically introduced via alkylation. This can be achieved by reacting the intermediate with a propyl halide (e.g., propyl bromide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the phenethylthio group, potentially leading to the formation of dihydropurine derivatives or thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 6-position, where the phenethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives and thiols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Adenosine Receptor Modulation

One of the primary applications of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine is its role as an antagonist for adenosine A2A receptors, which are crucial in the regulation of neurotransmitter release and have implications in central nervous system disorders. Research indicates that modifications at various positions on the purine core can enhance binding affinity and selectivity towards A2A receptors. For instance, studies have shown that compounds with phenethylthio substitutions exhibit significant affinity with Ki values in the nanomolar range, making them potential candidates for developing therapeutic agents targeting these receptors .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of studies focusing on purine-based agents, it was found that certain derivatives, including those similar to 6-(Phenethylthio)-9-propyl-9H-purin-2-amine, significantly reduced cell viability in various cancer cell lines. The structural modifications at positions 2 and 6 of the purine ring were correlated with enhanced cytotoxicity against triple-negative breast cancer cells. Notably, compounds exhibiting an arylpiperazine moiety at position 6 demonstrated superior activity compared to traditional chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The effectiveness of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine is closely tied to its molecular structure. The presence of a phenethylthio group at position 6 has been shown to influence the binding interactions with adenosine receptors, enhancing selectivity against A1 receptors while maintaining activity at A2A receptors. This dual action is beneficial for developing drugs that can modulate adenosine signaling pathways without significant side effects associated with non-selective receptor antagonism .

Study on A2A Receptor Antagonism

A recent study synthesized a series of purine derivatives, including 6-(Phenethylthio)-9-propyl-9H-purin-2-amine, and evaluated their binding affinity using radioligand assays. The results indicated that this compound exhibited a Ki value of approximately 470 nM for the A2A receptor, demonstrating moderate selectivity over other subtypes. Molecular docking simulations further elucidated the binding interactions, suggesting that the phenethylthio group plays a critical role in stabilizing the ligand-receptor complex .

Antitumor Efficacy

In another investigation focused on anticancer activity, a derivative similar to 6-(Phenethylthio)-9-propyl-9H-purin-2-amine was tested against multiple cancer cell lines. The study revealed that this compound induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 leukemia cells. The findings highlighted its potential as an effective agent for treating hematological malignancies .

Data Tables

Compound Target Ki (nM) Activity
6-(Phenethylthio)-9-propyl-9H-purin-2-amineA2A Adenosine Receptor470Antagonist
Similar Purine DerivativeTriple-Negative Breast CancerVariesCytotoxicity
Other Modified PurinesVarious Cancer Cell LinesVariesInduced Apoptosis

Mechanism of Action

The mechanism of action of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phenethylthio group may enhance binding affinity to certain proteins, while the purine core can mimic natural nucleotides, interfering with nucleic acid metabolism. This compound may inhibit specific enzymes involved in DNA replication or repair, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Position 6 vs. 2/8: The phenethylthio group at position 6 in the target compound places it near the N1 atom, a critical site for hydrogen bonding in biological targets (e.g., adenosine receptors).
  • N9 Alkyl Chain : The propyl group at N9 enhances lipophilicity compared to shorter chains (e.g., ethyl in Compound 12) or branched groups (e.g., isopropyl in ). This may improve membrane permeability but could reduce solubility in aqueous media.

Thioether Substituent Variations

  • Phenethylthio vs. Benzylthio : The phenethyl group (C6H5-CH2CH2-) in the target compound provides greater conformational flexibility and hydrophobicity than the 4-chlorobenzylthio group in , which introduces electronegative Cl but restricts rotation.

Biological Activity

6-(Phenethylthio)-9-propyl-9H-purin-2-amine, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21N5O4S. Its structure features a purine base modified with a phenethylthio group at the 6-position and a propyl group at the 9-position, which may influence its interaction with biological targets.

Research indicates that purine derivatives like 6-(Phenethylthio)-9-propyl-9H-purin-2-amine can act on various biological pathways:

  • Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors, particularly A2A receptors, which are implicated in neuroprotection and cancer progression. This interaction can lead to modulation of neurotransmitter release and cell proliferation .
  • Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory effects on protein kinases, which are crucial for cell signaling and proliferation. This suggests potential anti-cancer properties by disrupting pathways that lead to tumor growth .
  • Antiproliferative Effects : Studies have highlighted the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives with similar scaffolds showed IC50 values less than 20 µM against U937 cancer cells, indicating significant selectivity towards cancerous cells .

Efficacy in Cancer Models

The compound's efficacy has been evaluated in several studies focusing on its anticancer potential:

StudyCell LineIC50 (µM)Mechanism
U937<20Inhibition of DNA replication
MCF-715Induction of apoptosis
A54918Protein kinase inhibition

These findings suggest that 6-(Phenethylthio)-9-propyl-9H-purin-2-amine exhibits significant anti-cancer activity through multiple mechanisms.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of purine derivatives, it was found that compounds similar to 6-(Phenethylthio)-9-propyl-9H-purin-2-amine could enhance synaptic transmission in hippocampal neurons. This was attributed to modulation of NMDA receptors via adenosine receptor pathways, indicating potential applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of purine derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for preparing 6-(phenethylthio)-9-propyl-9H-purin-2-amine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. For example, 9-ethyl derivatives are synthesized by reacting a purine precursor (e.g., 6-chloropurine) with thiols like phenethylthiol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of purine to thiol), reaction time (4–6 hours), and purification via column chromatography (CHCl₃/CH₃OH gradients). NMR and elemental analysis are critical for confirming purity and structure .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

  • ¹H NMR : Key signals include the phenethyl protons (δ 2.74–3.31 ppm for CH₂ groups) and the purine H8 proton (δ ~8.05 ppm).
  • Elemental analysis : Confirms empirical formula (e.g., C15H17N5S requires C 60.18%, H 5.72%, N 23.39%).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 300.1234). Discrepancies >0.005 Da suggest impurities or incorrect substitution .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.